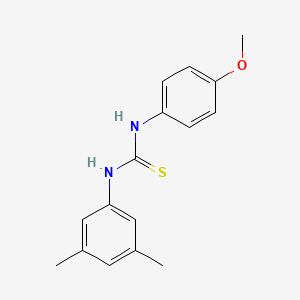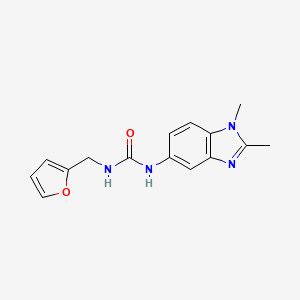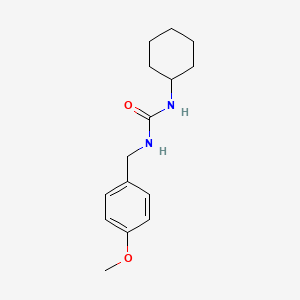
1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a thiourea group (-NH-C(=S)-NH-) flanked by two aromatic rings, one substituted with dimethyl groups and the other with a methoxy group.
Méthodes De Préparation
The synthesis of 1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 3,5-dimethylaniline with 4-methoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
- Dissolve 3,5-dimethylaniline in ethanol.
- Add 4-methoxyphenyl isothiocyanate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization from ethanol.
Industrial Production: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
- Common oxidizing agents include hydrogen peroxide and peracids.
Reduction:
- The compound can be reduced to form the corresponding amine derivatives.
- Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution:
- The aromatic rings can undergo electrophilic substitution reactions.
- Halogenation, nitration, and sulfonation are typical substitution reactions.
Major Products:
- Oxidation products: sulfinyl and sulfonyl derivatives.
- Reduction products: amine derivatives.
- Substitution products: halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea has several scientific research applications:
Chemistry:
- Used as a ligand in coordination chemistry.
- Acts as a precursor for the synthesis of other thiourea derivatives.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in cancer therapy.
- Evaluated for its anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of agricultural chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also interact with cellular membranes, affecting their permeability and function.
Molecular Targets and Pathways:
- Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites.
- Metal ion coordination: It can chelate metal ions, affecting their biological availability.
- Membrane interaction: The compound may alter membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
- 1-Phenyl-3-(4-methoxyphenyl)thiourea
- 1-(3,5-Dimethylphenyl)-3-phenylthiourea
- 1-(4-Methoxyphenyl)-3-(4-methylphenyl)thiourea
Uniqueness:
- The presence of both dimethyl and methoxy groups on the aromatic rings provides unique electronic and steric properties.
- These substitutions can influence the compound’s reactivity and biological activity, making it distinct from other thiourea derivatives.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-8-12(2)10-14(9-11)18-16(20)17-13-4-6-15(19-3)7-5-13/h4-10H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMNGIXQEJUUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)

![N-[4-AMINO-6-({[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE](/img/structure/B5722991.png)

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![4-[(3,3-dimethyl-4H-isoquinolin-1-yl)sulfanyl]aniline](/img/structure/B5723010.png)
![N-{[2-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B5723027.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)

![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)

METHYL]AMINO}PHENYL)ACETAMIDE](/img/structure/B5723074.png)
